(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Description
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly termed FUB-144, is a synthetic cannabinoid (SC) designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2. Its structure comprises:
- A 4-fluorobenzyl group attached to the indole nitrogen.
- A 2,2,3,3-tetramethylcyclopropylmethanone moiety at the indole 3-position.
Properties
CAS No. |
2185863-15-2 |
|---|---|
Molecular Formula |
C23H24FNO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H24FNO/c1-22(2)21(23(22,3)4)20(26)18-14-25(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,21H,13H2,1-4H3 |
InChI Key |
UXOFEILQVZFLRH-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Other CAS No. |
2185863-15-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FUB-144 involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of FUB-144 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: FUB-144 undergoes various chemical reactions, including:
Oxidation: FUB-144 can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorobenzyl group in FUB-144 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
FUB-144 has several scientific research applications, including:
Mechanism of Action
FUB-144 exerts its effects by acting as a potent agonist of the CB1 receptor . Upon binding to the CB1 receptor, FUB-144 activates the receptor, leading to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels . This activation also triggers the release of neurotransmitters such as dopamine and serotonin, which contribute to its psychoactive effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The table below highlights key structural differences between FUB-144 and related SCs:
Key Observations:
Pharmacological Activity
- UR-144 : Binds to CB1 (Ki = 98 nM) and CB2 (Ki = 28 nM), with partial agonist activity .
- XLR11 : Similar potency to UR-144 but with prolonged metabolic stability due to fluorination .
- A-796260 : Exhibits CB1 affinity (Ki = 184 nM) but lower efficacy than UR-144 .
FUB-144’s 4-fluorobenzyl group likely enhances receptor interaction compared to alkyl-substituted SCs, though empirical studies are needed.
Metabolic Pathways and Toxicity
Metabolism:
- FUB-144 : Predicted to undergo hepatic cytochrome P450-mediated hydroxylation and glucuronidation, similar to UR-144. The 4-fluorobenzyl group may resist oxidative metabolism, leading to longer half-lives .
- UR-144 : Metabolized via N-dealkylation, hydroxylation, and carboxylation, with pyrolysis generating a ring-opened alkene derivative .
- XLR11 : Fluorination reduces N-dealkylation rates, increasing detection windows in urine .
Toxicity:
- FUB-144: No direct toxicity data, but its structural similarity to UR-144 suggests risks of tachycardia, hallucinations, and renal injury .
- XLR11 : Linked to acute kidney injury (AKI) in multiple U.S. cases, possibly due to fluorinated metabolites .
- AKB48 : Associated with seizures and cardiotoxicity, distinct from indole-based SCs .
Legal Status and Detection
Biological Activity
The compound (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly referred to as FUB-UR-144, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This article provides a detailed examination of its biological properties, metabolism, and associated research findings.
Chemical Structure and Properties
FUB-UR-144 is classified as a synthetic cannabinoid and is structurally related to other compounds such as UR-144 and XLR-11. Its chemical formula is with a molar mass of approximately 349.44 g/mol. The compound exhibits high lipophilicity due to its indole structure and fluorobenzyl moiety, which can influence its interaction with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| Molecular Formula | C23H24FNO |
| Molar Mass | 349.44 g/mol |
| CAS Number | [Not specified] |
FUB-UR-144 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its affinity for these receptors suggests that it may produce effects similar to those of natural cannabinoids like THC. The compound's activity at the CB1 receptor is particularly significant in mediating psychoactive effects.
Binding Affinity
Research indicates that FUB-UR-144 exhibits a high binding affinity for the CB1 receptor compared to other synthetic cannabinoids. This property contributes to its potency and potential for abuse.
Metabolism
The metabolic pathways of FUB-UR-144 have been explored using various in vitro models. Studies have shown that cytochrome P450 enzymes play a crucial role in the metabolism of this compound:
- CYP3A4 : Major enzyme responsible for the metabolism.
- CYP1A2 and CYP2C19 : Minor contributors to metabolic processes.
Metabolites
FUB-UR-144 undergoes extensive metabolism resulting in multiple metabolites, including:
- Hydroxylated forms : Resulting from phase I metabolism.
- Glucuronidated metabolites : Formed during phase II metabolism.
These metabolites are essential for understanding the pharmacokinetics and potential toxicological implications of FUB-UR-144.
Toxicological Findings
The use of FUB-UR-144 has been associated with various adverse effects, particularly when used recreationally. Reports indicate:
- Acute Kidney Injury : Linked to the consumption of synthetic cannabinoids including FUB-UR-144.
- Psychotropic Effects : Users report experiences similar to those induced by THC but with heightened risks of anxiety and paranoia.
Case Studies
Several case studies document the clinical effects observed in individuals who have ingested FUB-UR-144:
- Case Study 1 : A young adult presented with severe agitation and tachycardia after consuming synthetic cannabinoids containing FUB-UR-144.
- Case Study 2 : A patient developed acute renal failure attributed to the use of designer drugs including FUB-UR-144.
Regulatory Status
FUB-UR-144 has been classified as a Schedule I controlled substance in various jurisdictions due to its potential for abuse and lack of accepted medical use. The DEA has taken measures to regulate its distribution and availability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
